Diethanolamine cetyl phosphate chemical structure and properties
Diethanolamine cetyl phosphate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethanolamine (B148213) cetyl phosphate (B84403) is a versatile amphiphilic compound widely utilized in the cosmetic and pharmaceutical industries as a primary emulsifier and stabilizer. Its unique molecular architecture, comprising a lipophilic cetyl chain and a hydrophilic diethanolamine phosphate headgroup, enables the formation of stable oil-in-water emulsions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to diethanolamine cetyl phosphate. Detailed experimental protocols for its synthesis, characterization, and performance evaluation are presented, alongside a discussion of its applications and safety considerations. This document is intended to serve as a valuable resource for researchers, scientists, and formulation professionals engaged in the development of emulsion-based products.
Chemical Structure and Properties
Diethanolamine cetyl phosphate is the salt formed from the neutralization of cetyl phosphate with diethanolamine. The lipophilic portion of the molecule is the C16 alkyl chain of cetyl alcohol, while the hydrophilic portion consists of the phosphate group and the diethanolamine moiety. This amphiphilic nature is the basis for its surface-active properties.
Chemical Structure:
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IUPAC Name: hexadecyl dihydrogen phosphate; 2-(2-hydroxyethylamino)ethanol[1]
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CAS Number: 69331-39-1, 65122-24-9, 90388-14-0 (These variations may represent different salt stoichiometries or mixtures)[1][2]
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Molecular Weight: 427.56 g/mol
The structure combines a hydrophobic tail (cetyl group) that orients towards the oil phase and a hydrophilic head (diethanolamine phosphate) that interacts with the aqueous phase in an emulsion.
Physicochemical Properties
A summary of the key physicochemical properties of diethanolamine cetyl phosphate is provided in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white waxy solid or creamy consistency. | [3] |
| Molecular Weight | 427.56 g/mol | |
| Melting Point | 45-55 °C | [2] |
| Solubility | Dispersible in water and oils. | [2] |
| HLB Value | Approximately 12-14 | [2] |
| pKa | Data not readily available. The phosphate group will have multiple pKa values, and the amine group will have its own pKa. | |
| LogP (octanol/water) | ~3.2 (estimated) | [1] |
| Critical Micelle Concentration (CMC) | 0.1–0.5 mM (aqueous) | [2] |
Synthesis of Diethanolamine Cetyl Phosphate
The synthesis of diethanolamine cetyl phosphate is typically a two-step process:
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Esterification: Cetyl alcohol is reacted with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide, to form cetyl phosphate.
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Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine to form the final salt.
Detailed Experimental Protocol: Synthesis
This protocol is a general guideline based on established chemical principles for the synthesis of alkyl phosphates.
Materials:
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Cetyl alcohol
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Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)
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Diethanolamine
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Toluene (or other suitable inert solvent)
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Deionized water
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Sodium hydroxide (B78521) (for pH adjustment if necessary)
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Hydrochloric acid (for titration)
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Suitable reaction vessel with overhead stirrer, thermometer, and condenser
Procedure:
Step 1: Esterification to form Cetyl Phosphate
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In a clean, dry reaction vessel, melt cetyl alcohol under a nitrogen atmosphere.
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Slowly add phosphorus pentoxide or polyphosphoric acid to the molten cetyl alcohol with vigorous stirring. The molar ratio of cetyl alcohol to P₂O₅ is typically around 3:1 to produce a mixture of mono- and di-cetyl phosphates. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature between 80-90°C.
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After the addition is complete, continue to stir the mixture at 90-100°C for 2-4 hours until the reaction is complete (as determined by monitoring the acid value).
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Cool the reaction mixture to approximately 60°C.
Step 2: Neutralization with Diethanolamine
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Slowly add diethanolamine to the cetyl phosphate mixture with continuous stirring. The amount of diethanolamine added should be sufficient to neutralize the acidic phosphate esters to the desired pH (typically 6.5-7.5).
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The neutralization reaction is also exothermic. Maintain the temperature at 50-60°C during the addition.
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After all the diethanolamine has been added, continue to stir the mixture for 1-2 hours at 60°C to ensure complete neutralization.
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The final product is a waxy solid or paste at room temperature.
Purification:
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The product can be used as is in many formulations. For higher purity, unreacted starting materials can be removed by vacuum distillation or by washing with a suitable solvent.
Analytical Methods for Characterization
Titration for Acid and Amine Value
Acid Value Titration (for Cetyl Phosphate intermediate):
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Principle: To determine the amount of free acidic phosphate groups. A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH).
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Procedure:
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Weigh accurately about 1 g of the cetyl phosphate sample into a 250 mL flask.
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Add 50 mL of a neutralized ethanol/ether mixture (1:1 v/v).
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Add a few drops of phenolphthalein (B1677637) indicator.
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Titrate with standardized 0.1 N alcoholic KOH solution until a persistent pink color is observed.
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Calculate the acid value (mg KOH/g) using the formula: Acid Value = (V * N * 56.1) / W where V = volume of KOH solution (mL), N = normality of KOH solution, and W = weight of the sample (g).
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Amine Value Titration (for final product):
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Principle: To determine the amount of free and neutralized diethanolamine. A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of hydrochloric acid (HCl).
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Procedure:
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Weigh accurately about 1 g of the diethanolamine cetyl phosphate sample into a 250 mL flask.
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Dissolve the sample in 50 mL of a suitable solvent mixture (e.g., isopropanol (B130326) and water).
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Add a few drops of a suitable indicator (e.g., methyl red).
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Titrate with standardized 0.1 N HCl solution until the endpoint is reached (color change).
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The amine content can be calculated based on the volume of HCl consumed.
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Chromatographic Analysis
Gas Chromatography (GC) for Residual Starting Materials:
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Principle: To quantify residual cetyl alcohol and diethanolamine. The sample is dissolved in a suitable solvent and injected into a gas chromatograph.
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Typical Conditions:
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Column: A polar capillary column is suitable for amine analysis. A non-polar column can be used for cetyl alcohol.
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Detector: Flame Ionization Detector (FID).
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Injector and Detector Temperatures: Typically 250-300°C.
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Oven Temperature Program: A temperature gradient is used to separate the components.
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Quantification: An internal standard method is recommended for accurate quantification.
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High-Performance Liquid Chromatography (HPLC):
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Principle: For the analysis of the non-volatile diethanolamine cetyl phosphate. Due to the lack of a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is often required.
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Typical Conditions:
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Column: A C18 or a mixed-mode column.
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Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a suitable buffer or ion-pairing agent.
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Detector: ELSD, CAD, or Mass Spectrometry (MS).
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Mechanism of Action and Applications
Emulsification Mechanism
Diethanolamine cetyl phosphate functions by adsorbing at the oil-water interface, reducing the interfacial tension between the two phases. The lipophilic cetyl tail penetrates the oil droplet, while the hydrophilic diethanolamine phosphate headgroup remains in the continuous aqueous phase. This creates a steric and electrostatic barrier around the oil droplets, preventing their coalescence and stabilizing the emulsion.
Applications in Drug Development and Cosmetics
Diethanolamine cetyl phosphate is a key ingredient in a wide range of products due to its excellent emulsifying and stabilizing properties.
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Topical Drug Delivery: It is used to formulate creams, lotions, and ointments for the delivery of active pharmaceutical ingredients (APIs) to the skin. It can help to solubilize lipophilic drugs and enhance their penetration.
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Cosmetic Formulations: It is a common component in moisturizers, sunscreens, foundations, and hair conditioners, where it contributes to the desired texture, stability, and sensory properties of the product.[3]
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Cleansing Products: Its surfactant properties make it useful in facial cleansers and body washes.
Experimental Protocols for Performance Evaluation
Emulsion Stability Testing
Protocol:
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Accelerated Aging: Store the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 3 months). Observe for any signs of phase separation, creaming, or changes in appearance, pH, and viscosity.
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Freeze-Thaw Cycling: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours) for at least three cycles. Assess the emulsion's stability after each cycle.
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Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Any separation of phases indicates instability.
Particle Size Analysis
Protocol using Dynamic Light Scattering (DLS):
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Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
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Place the diluted sample in a cuvette and insert it into the DLS instrument.
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Measure the particle size distribution and the polydispersity index (PDI). A narrow particle size distribution and a low PDI are indicative of a stable emulsion.
Rheological Measurements
Protocol:
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Use a rheometer with a suitable geometry (e.g., cone and plate or parallel plate).
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Perform a viscosity measurement as a function of shear rate to determine the flow behavior of the emulsion (e.g., Newtonian, shear-thinning).
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Conduct an oscillatory measurement (frequency sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G''). A higher G' value typically indicates a more structured and stable emulsion.
Safety and Toxicology
The safety of diethanolamine cetyl phosphate is primarily linked to the safety of its components, particularly diethanolamine (DEA).
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Diethanolamine (DEA): Concerns have been raised about the potential for DEA to react with nitrosating agents to form N-nitrosodiethanolamine (NDELA), a potent carcinogen. For this reason, the use of DEA in cosmetics is restricted in some regions, and formulations are designed to avoid the presence of nitrosating agents.
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Diethanolamine Cetyl Phosphate: The compound itself is generally considered to be a low-hazard ingredient for use in cosmetics. However, as with any chemical, it may cause skin or eye irritation in some individuals. It is important to source diethanolamine cetyl phosphate from reputable suppliers who can provide data on residual DEA levels.
Safety Data Summary:
| Endpoint | Result | Reference(s) |
| Eye Irritation | Causes serious eye irritation. | |
| Skin Irritation | May cause mild skin irritation in sensitive individuals. | |
| Sensitization | Not generally considered to be a skin sensitizer. | |
| Carcinogenicity | No data available for the salt, but concerns exist for the DEA component. |
Conclusion
Diethanolamine cetyl phosphate is a highly effective and versatile emulsifier that plays a crucial role in the formulation of a wide array of cosmetic and pharmaceutical products. Its ability to form stable oil-in-water emulsions, coupled with its favorable sensory properties, makes it a valuable tool for formulators. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in product development. Researchers and developers should remain mindful of the regulatory landscape and safety considerations associated with diethanolamine and its derivatives.
References
- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
